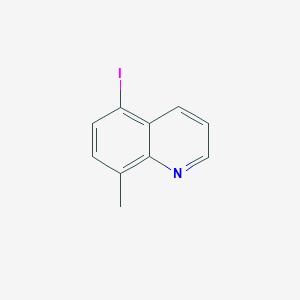![molecular formula C12H11NO2 B1600910 1-Azatricyclo[6.4.1.0<sup>4,13</sup>]trideca-4(13),5,7-trien-9,12-dion CAS No. 73356-94-2](/img/new.no-structure.jpg)
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-trien-9,12-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azatricyclo[641. This compound is characterized by its complex structure, which includes multiple rings and multiple bonds.
Wissenschaftliche Forschungsanwendungen
1-Azatricyclo[641
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound's unique properties make it suitable for use in materials science and as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of catalysts to facilitate the formation of the desired ring structures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Wirkmechanismus
The mechanism by which 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione is unique due to its complex structure and diverse reactivity. Similar compounds include other heterocyclic compounds with multiple rings and multiple bonds, such as:
Tetracycline: A well-known antibiotic with a similar ring structure.
Quinoline: A compound used in the synthesis of various pharmaceuticals and dyes.
Isoquinoline: Another heterocyclic compound with applications in medicine and industry.
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
73356-94-2 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
InChI |
InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 |
InChI-Schlüssel |
HUZRDLIPCFTNIF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Kanonische SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















